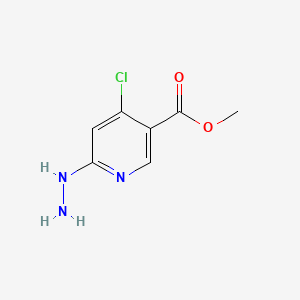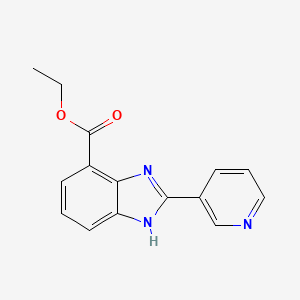
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents . This compound features a tert-butyl ester group, a bromine atom, and a pyridinyl group attached to the indazole core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a Suzuki-Miyaura coupling reaction using a pyridinyl boronic acid and a palladium catalyst.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Analyse Des Réactions Chimiques
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The pyridinyl group allows for further functionalization through coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents.
Applications De Recherche Scientifique
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of indazole derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to develop probes for studying cellular processes and signaling pathways.
Mécanisme D'action
The mechanism of action of tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate is primarily determined by its interactions with specific molecular targets. The indazole core is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The presence of the pyridinyl group enhances its binding affinity and selectivity towards certain targets, while the tert-butyl ester group improves its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate can be compared with other indazole derivatives, such as:
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar indole core but with different substituents, leading to distinct biological activities.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar heterocyclic structure but differ in their substitution patterns and biological properties.
Propriétés
IUPAC Name |
tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-17(2,3)23-16(22)21-14-10-12(11-6-8-19-9-7-11)4-5-13(14)15(18)20-21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJYCCCORZJHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C3=CC=NC=C3)C(=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;1-methyl-4-propan-2-ylbenzene;ruthenium(1+);chloride](/img/structure/B8251684.png)


![2-Methyl-3-[3-(1,3-oxazol-5-yl)phenyl]quinazolin-4-one](/img/structure/B8251703.png)
![(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine](/img/structure/B8251710.png)

![1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole](/img/structure/B8251729.png)


![5-Amino-1-(4-fluorophenyl)4-[3-hydroxybenzoyl]pyrazole](/img/structure/B8251757.png)

